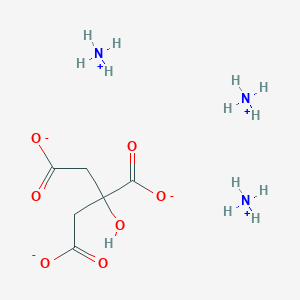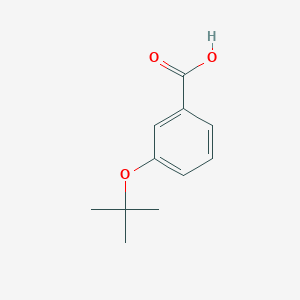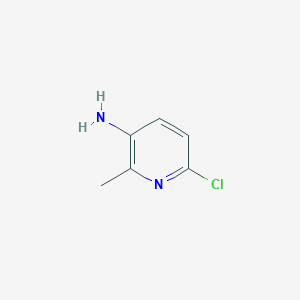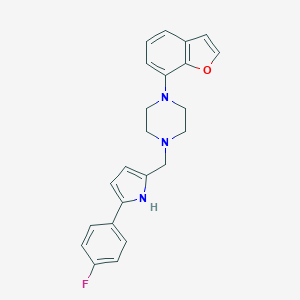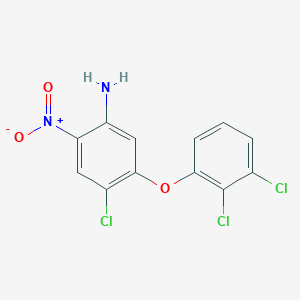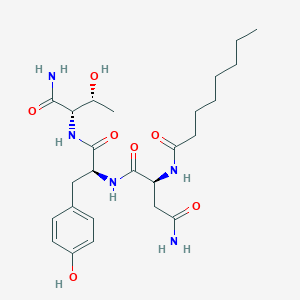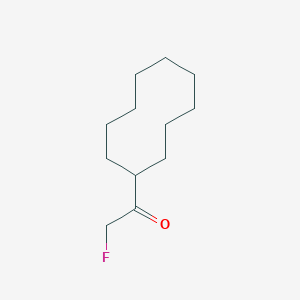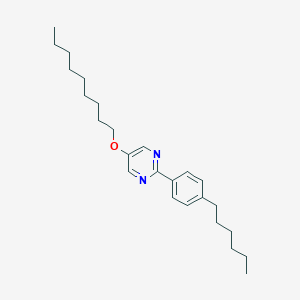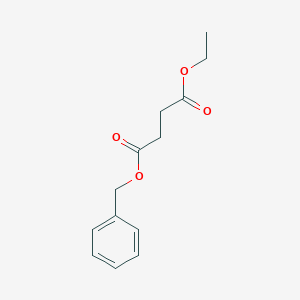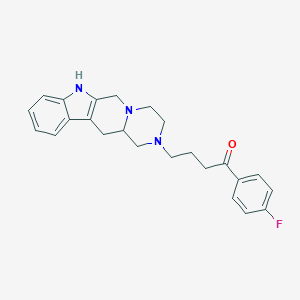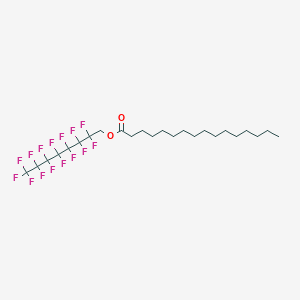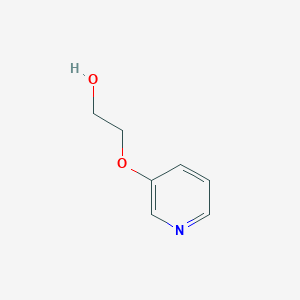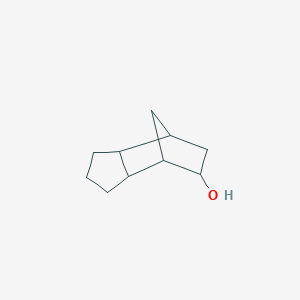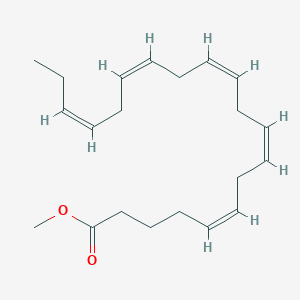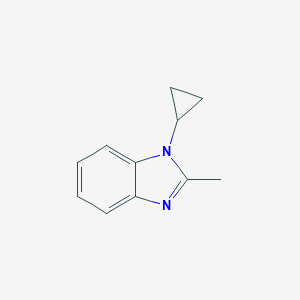
1-Cyclopropyl-2-methylbenzimidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Cyclopropyl-2-methylbenzimidazole (CPMB) is a chemical compound with a molecular formula of C11H12N2. It is a benzimidazole derivative that has gained significant attention in scientific research due to its potential applications in various fields. CPMB has been found to exhibit unique properties that make it an attractive candidate for use in the synthesis of new drugs and other related compounds.
Mécanisme D'action
The mechanism of action of 1-Cyclopropyl-2-methylbenzimidazole is not yet fully understood. However, it has been suggested that it may act by inhibiting certain enzymes or by disrupting the structure of certain proteins. Further research is needed to fully elucidate the mechanism of action of 1-Cyclopropyl-2-methylbenzimidazole.
Effets Biochimiques Et Physiologiques
1-Cyclopropyl-2-methylbenzimidazole has been found to have a range of biochemical and physiological effects. It has been shown to inhibit the growth of certain bacteria and fungi, making it a potential candidate for use as an antimicrobial or antifungal agent. 1-Cyclopropyl-2-methylbenzimidazole has also been found to have antitumor properties, making it a potential candidate for use in cancer treatment. However, further research is needed to fully understand the biochemical and physiological effects of 1-Cyclopropyl-2-methylbenzimidazole.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of 1-Cyclopropyl-2-methylbenzimidazole is its high purity and yield when synthesized using the methods mentioned above. This makes it a useful compound for use in lab experiments. However, one limitation of 1-Cyclopropyl-2-methylbenzimidazole is that its mechanism of action is not yet fully understood, making it difficult to predict its effects in certain experiments.
Orientations Futures
There are several future directions for research involving 1-Cyclopropyl-2-methylbenzimidazole. One potential area of research is the development of new drugs based on the structure of 1-Cyclopropyl-2-methylbenzimidazole. Another potential area of research is the further elucidation of its mechanism of action, which could lead to a better understanding of its biochemical and physiological effects. Additionally, 1-Cyclopropyl-2-methylbenzimidazole could be further studied for its potential applications in the field of nanotechnology.
Applications De Recherche Scientifique
1-Cyclopropyl-2-methylbenzimidazole has been the subject of extensive scientific research due to its potential applications in various fields. It has been found to exhibit antimicrobial, antifungal, and antitumor properties. 1-Cyclopropyl-2-methylbenzimidazole has also been shown to have potential as an inhibitor of certain enzymes, making it a promising candidate for use in the development of new drugs.
Propriétés
Numéro CAS |
118482-04-5 |
|---|---|
Nom du produit |
1-Cyclopropyl-2-methylbenzimidazole |
Formule moléculaire |
C11H12N2 |
Poids moléculaire |
172.23 g/mol |
Nom IUPAC |
1-cyclopropyl-2-methylbenzimidazole |
InChI |
InChI=1S/C11H12N2/c1-8-12-10-4-2-3-5-11(10)13(8)9-6-7-9/h2-5,9H,6-7H2,1H3 |
Clé InChI |
PVNMWWNQQNYJIY-UHFFFAOYSA-N |
SMILES |
CC1=NC2=CC=CC=C2N1C3CC3 |
SMILES canonique |
CC1=NC2=CC=CC=C2N1C3CC3 |
Synonymes |
1H-Benzimidazole,1-cyclopropyl-2-methyl-(9CI) |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

